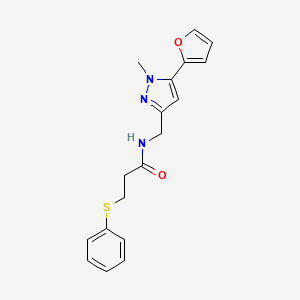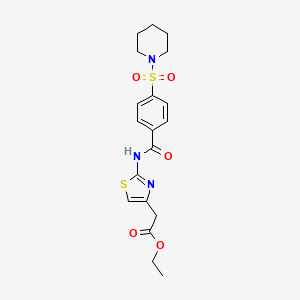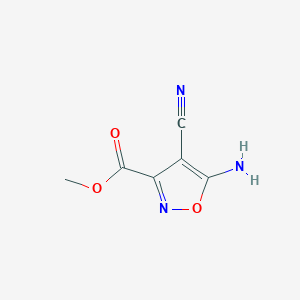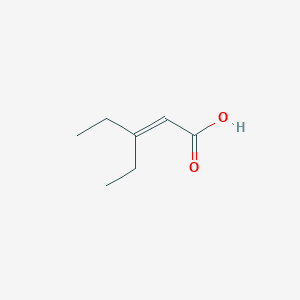![molecular formula C16H16FNO3S B2944258 2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline CAS No. 2411224-05-8](/img/structure/B2944258.png)
2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline, commonly known as FSPI, is a chemical compound with potential applications in scientific research. It belongs to the class of isoquinoline derivatives and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
FSPI has been found to exhibit various biological activities, making it a potential candidate for scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. FSPI has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, FSPI has been found to have antiviral properties by inhibiting the replication of certain viruses such as the Zika virus.
Mecanismo De Acción
The mechanism of action of FSPI is not fully understood. However, it has been suggested that FSPI exerts its biological activities by interacting with certain cellular targets. For example, FSPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by FSPI leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects:
FSPI has been found to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. FSPI has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. In addition, FSPI has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FSPI has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a potential candidate for scientific research. However, there are also some limitations to using FSPI in lab experiments. For example, its low yield of around 50-60% means that large quantities of FSPI may be difficult to obtain. In addition, the mechanism of action of FSPI is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on FSPI. One possible direction is to investigate its potential as a therapeutic agent for cancer. Another direction is to explore its potential as an anti-inflammatory and antiviral agent. In addition, further studies are needed to elucidate the mechanism of action of FSPI and to identify its cellular targets. Finally, it may be beneficial to explore the synthesis of FSPI derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of FSPI involves the reaction between 3-fluorosulfonylbenzyl chloride and 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide at a temperature of around 80-90°C. The yield of FSPI obtained from this reaction is usually around 50-60%.
Propiedades
IUPAC Name |
2-[(3-fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c17-22(19,20)21-16-7-3-4-13(10-16)11-18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWCUGROHWURJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2944179.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2944182.png)
![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)
![3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2944186.png)
![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944187.png)

![(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2944193.png)


![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)